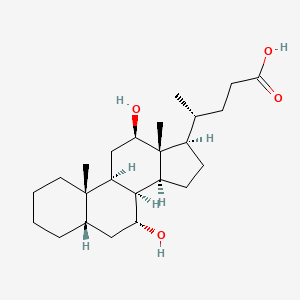

Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cholan-24-säure, 7,12-dihydroxy-, (5b,7a,12b)- (9CI) ist eine Gallensäure, eine Art von Steroid-Säure, die hauptsächlich in der Galle von Säugetieren vorkommt. Gallensäuren spielen eine entscheidende Rolle bei der Verdauung und Absorption von Fetten und fettlöslichen Vitaminen im Dünndarm. Der Unterschied zwischen verschiedenen Gallensäuren hängt vom Vorhandensein oder Fehlen von Hydroxylgruppen an bestimmten Positionen des Steroidkerns ab .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cholan-24-säure, 7,12-dihydroxy-, (5b,7a,12b)- umfasst mehrere wichtige Schritte:

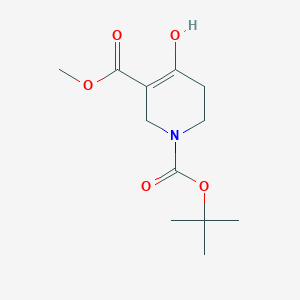

Stereoselektive Fernhydroxilierung: Methylursodeoxycholatdiacetat wird mit Dimethyldioxiran hydroxyliert.

Ortsspezifische Schutzgruppe: Der resultierende 3a,7a,14a-Trihydroxyester wird an C-3 mit tert-Butyldimethylsilyl geschützt.

Oxidation: Das Diol wird mit Pyridiniumdichromat adsorbiert auf aktiviertem Aluminiumoxid oxidiert.

Stereoselektive Reduktion: Das 7-Keton wird mit Zinkborhydrid reduziert.

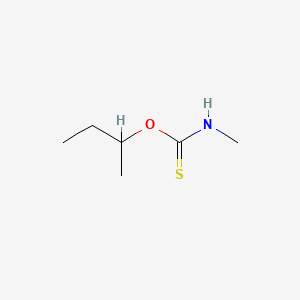

Spaltung der Schutzgruppe: Die Schutzgruppe an C-3 wird mit p-Toluolsulfonsäure abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Gallensäuren, einschließlich Cholan-24-säure, 7,12-dihydroxy-, (5b,7a,12b)-, umfasst in der Regel die Extraktion aus tierischer Galle, gefolgt von Reinigung und chemischer Modifikation, um die gewünschte Struktur zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Cholan-24-säure, 7,12-dihydroxy-, (5b,7a,12b)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umsetzung von Hydroxylgruppen zu Ketonen.

Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.

Substitution: Austausch von Hydroxylgruppen mit anderen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Pyridiniumdichromat auf aktiviertem Aluminiumoxid.

Reduktion: Zinkborhydrid.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten funktionellen Gruppe.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und Ketonderivate der ursprünglichen Verbindung .

Wissenschaftliche Forschungsanwendungen

Cholan-24-säure, 7,12-dihydroxy-, (5b,7a,12b)- hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Referenzverbindung für die Untersuchung des Gallensäurestoffwechsels und der Gallensäure-Synthese.

Biologie: Untersucht für seine Rolle bei der Verdauung und Absorption von Fetten.

Medizin: Untersucht für seine potenziellen therapeutischen Wirkungen bei der Behandlung von Lebererkrankungen und Stoffwechselstörungen.

Industrie: Wird bei der Herstellung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Cholan-24-säure, 7,12-dihydroxy-, (5b,7a,12b)- beinhaltet seine Wechselwirkung mit spezifischen Rezeptoren in der Leber und dem Darm. Es reguliert die Synthese und Sekretion von Gallensäuren und beeinflusst so die Verdauung und Absorption von Nahrungsfetten. Zu den molekularen Zielstrukturen gehören Gallensäurerezeptoren wie der Farnesoid-X-Rezeptor (FXR) und der G-Protein-gekoppelte Gallensäurerezeptor (GPBAR1) .

Analyse Chemischer Reaktionen

Types of Reactions

Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Pyridinium dichromate on activated alumina.

Reduction: Zinc borohydride.

Substitution: Various reagents depending on the desired functional group.

Major Products

The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- has several scientific research applications:

Chemistry: Used as a reference compound for studying bile acid metabolism and synthesis.

Biology: Investigated for its role in the digestion and absorption of fats.

Medicine: Studied for its potential therapeutic effects in treating liver diseases and metabolic disorders.

Industry: Utilized in the production of pharmaceuticals and dietary supplements

Wirkmechanismus

The mechanism of action of Cholan-24-oic acid,7,12-dihydroxy-, (5b,7a,12b)- involves its interaction with specific receptors in the liver and intestines. It regulates the synthesis and secretion of bile acids, thereby influencing the digestion and absorption of dietary fats. The molecular targets include bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1) .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

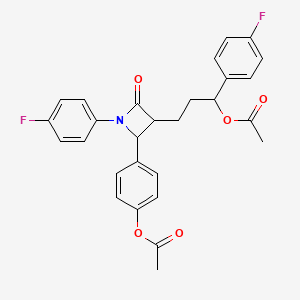

Chenodesoxycholsäure: 3a,7a-Dihydroxy-5b-cholan-24-säure.

Cholsäure: 3a,7a,12a-Trihydroxy-5b-cholan-24-säure.

Ursodeoxycholsäure: 3a,7b-Dihydroxy-5b-cholan-24-säure.

Einzigartigkeit

Cholan-24-säure, 7,12-dihydroxy-, (5b,7a,12b)- ist einzigartig aufgrund seines spezifischen Hydroxylierungsmusters, das seine biologische Aktivität und sein therapeutisches Potenzial beeinflusst. Seine einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit Gallensäurerezeptoren, was es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen macht .

Eigenschaften

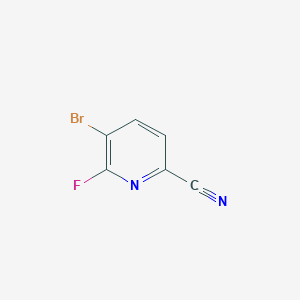

Molekularformel |

C24H40O4 |

|---|---|

Molekulargewicht |

392.6 g/mol |

IUPAC-Name |

(4R)-4-[(5S,7R,8S,9S,10S,12R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20-,22-,23+,24-/m1/s1 |

InChI-Schlüssel |

ZHCAAZIHTDCFJX-UJIHJALKSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)

![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)

![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)

![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12287255.png)

![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)